![molecular formula C17H22N2O3 B6800077 N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6800077.png)
N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.
Attachment of the Ethyl Chain: The ethyl chain is introduced via a substitution reaction, often using an alkyl halide as the reagent.
Formation of the Bicyclic Structure: The bicyclic structure is formed through a series of cyclization reactions, often facilitated by catalysts such as Rh(III) for C-H activation.
Final Coupling: The final step involves coupling the benzofuran moiety with the bicyclic structure using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques, typically with palladium on carbon as a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethyl chain, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-tumor and anti-viral properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the treatment of diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Known for its use in the synthesis of antitumor agents and HIV protease inhibitors.
Indole Derivatives: These compounds share similar biological activities, including antiviral and anticancer properties.
Uniqueness
N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its complex structure, which combines a benzofuran moiety with a bicyclic system. This structural complexity contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-17(19-14-2-3-15(19)11-21-10-14)18-7-5-12-1-4-16-13(9-12)6-8-22-16/h1,4,9,14-15H,2-3,5-8,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAALRHLMAJTJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)NCCC3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-carboxamide](/img/structure/B6799995.png)
![(4,4-dioxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone](/img/structure/B6799999.png)
![2,3-di(propan-2-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B6800005.png)
![N-[(2S,3R)-2-ethyloxolan-3-yl]-3,5-dimethyl-1,2-thiazole-4-carboxamide](/img/structure/B6800009.png)
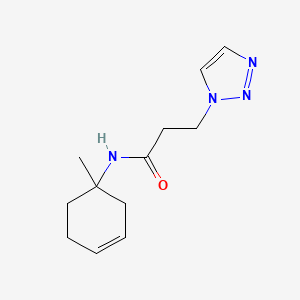
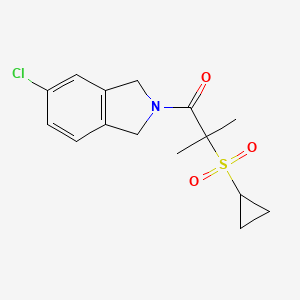
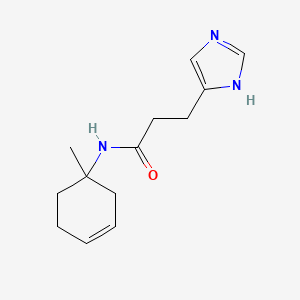
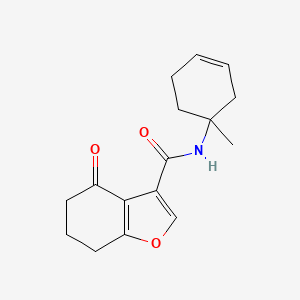
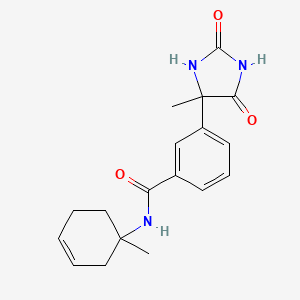
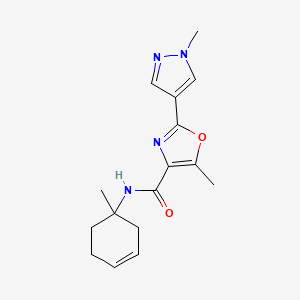
![(2S,6R)-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide](/img/structure/B6800054.png)
![[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]-(3-propan-2-yloxyoxolan-3-yl)methanone](/img/structure/B6800055.png)
![(2R,6S)-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide](/img/structure/B6800061.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-phenyl-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B6800065.png)
